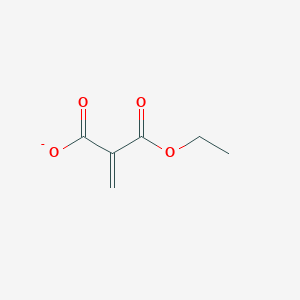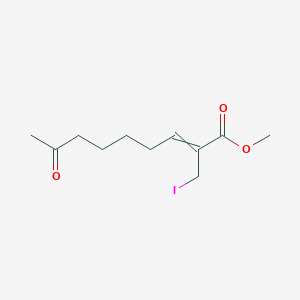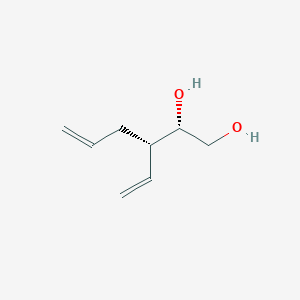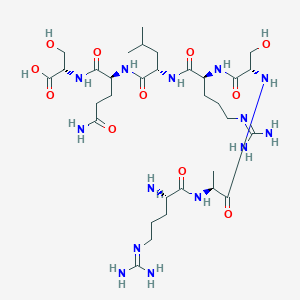
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a non-6-en-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Non-6-en-3-one Backbone: This step involves the construction of the non-6-en-3-one backbone through a series of reactions, such as aldol condensation and subsequent dehydration.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where a suitable sulfonyl chloride reacts with the intermediate compound in the presence of a base.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (4R) enantiomer. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the double bond in the non-6-en-3-one backbone.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group plays a crucial role in binding to these targets, while the non-6-en-3-one backbone provides structural stability and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (4R)-6-[(benzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- (4R)-4-[2-(benzenesulfonyl)ethenoxy]decanal
- (2E,4R)-4-(benzenesulfonyl)-2-methylpent-2-enal
Uniqueness
Compared to similar compounds, (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one stands out due to its unique combination of a benzenesulfonyl group and a non-6-en-3-one backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
193416-19-2 |
|---|---|
Molekularformel |
C17H24O3S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one |
InChI |
InChI=1S/C17H24O3S/c1-5-9-13(2)12-14(3)17(18)15(4)21(19,20)16-10-7-6-8-11-16/h6-11,14-15H,5,12H2,1-4H3/t14-,15?/m1/s1 |
InChI-Schlüssel |
QCRQYYDMHNQTMJ-GICMACPYSA-N |
Isomerische SMILES |
CCC=C(C)C[C@@H](C)C(=O)C(C)S(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCC=C(C)CC(C)C(=O)C(C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)


![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)

![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)



![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
